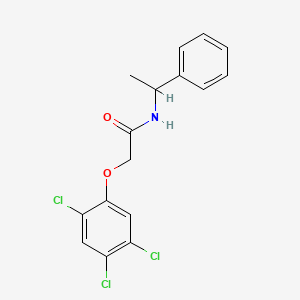![molecular formula C18H19ClN2O2 B4110982 N-[5-chloro-2-(4-morpholinyl)phenyl]-2-phenylacetamide](/img/structure/B4110982.png)
N-[5-chloro-2-(4-morpholinyl)phenyl]-2-phenylacetamide
Overview
Description
N-[5-chloro-2-(4-morpholinyl)phenyl]-2-phenylacetamide, also known as CP-122,288, is a potent and selective antagonist of the dopamine D3 receptor. It has been widely studied and used in scientific research due to its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
N-[5-chloro-2-(4-morpholinyl)phenyl]-2-phenylacetamide acts as a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic and mesocortical pathways of the brain. By blocking the activity of this receptor, N-[5-chloro-2-(4-morpholinyl)phenyl]-2-phenylacetamide can modulate the release of dopamine and other neurotransmitters, leading to changes in behavior and mood.
Biochemical and Physiological Effects:
N-[5-chloro-2-(4-morpholinyl)phenyl]-2-phenylacetamide has been shown to have a variety of biochemical and physiological effects in animal and cell-based studies. These include changes in dopamine release, alterations in gene expression, and modulation of synaptic plasticity and neurogenesis.
Advantages and Limitations for Lab Experiments
N-[5-chloro-2-(4-morpholinyl)phenyl]-2-phenylacetamide has several advantages for use in lab experiments, including its high potency and selectivity for the dopamine D3 receptor, as well as its ability to cross the blood-brain barrier. However, it also has some limitations, such as potential off-target effects and the need for careful dosing and administration.
Future Directions
There are many potential future directions for research on N-[5-chloro-2-(4-morpholinyl)phenyl]-2-phenylacetamide and related compounds. These include further investigation of its therapeutic potential in various neurological and psychiatric disorders, as well as exploration of its effects on other neurotransmitter systems and brain regions. Additionally, there is a need for more studies on the safety and efficacy of N-[5-chloro-2-(4-morpholinyl)phenyl]-2-phenylacetamide in human subjects.
Scientific Research Applications
N-[5-chloro-2-(4-morpholinyl)phenyl]-2-phenylacetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including addiction, depression, schizophrenia, and Parkinson's disease. It has also been used in research on the role of dopamine D3 receptors in reward and motivation pathways in the brain.
properties
IUPAC Name |
N-(5-chloro-2-morpholin-4-ylphenyl)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c19-15-6-7-17(21-8-10-23-11-9-21)16(13-15)20-18(22)12-14-4-2-1-3-5-14/h1-7,13H,8-12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFBEHLKNUKOBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)Cl)NC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-chloro-5-{[(2-methoxyphenyl)amino]sulfonyl}-2-methylphenoxy)-N-cyclohexylacetamide](/img/structure/B4110902.png)
![1-phenylethyl 2-[(4-nitrophenyl)sulfonyl]benzoate](/img/structure/B4110904.png)
![3-[({2-chloro-5-[2-(cyclohexylamino)-2-oxoethoxy]-4-methylphenyl}sulfonyl)amino]benzoic acid](/img/structure/B4110910.png)
![2,6-dimethyl-1-[(2,4,5-trichlorophenoxy)acetyl]piperidine](/img/structure/B4110925.png)
![2-[({2-chloro-5-[2-(cyclohexylamino)-2-oxoethoxy]-4-methylphenyl}sulfonyl)(methyl)amino]benzoic acid](/img/structure/B4110941.png)
![N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B4110948.png)
![diethyl 3-methyl-5-{[4-(phenylsulfonyl)benzoyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4110963.png)

![N-[3-(dimethylamino)-2-methylpropyl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B4110975.png)

![4-[6-amino-5-cyano-3-methyl-1-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoic acid](/img/structure/B4110994.png)
![1-[2-(4-bromophenoxy)propanoyl]azepane](/img/structure/B4111002.png)

